Technical Documentation Center

6-Fluoro-8-methylquinolin-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-8-methylquinolin-5-ol

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 6-fluoro-8-methylquinolin-5-ol

An In-depth Technical Guide on the Chemical Structure and Physical Properties of 6-Fluoro-8-methylquinolin-5-ol Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Chemical Structure and Physical Properties of 6-Fluoro-8-methylquinolin-5-ol

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of substituents allows for the fine-tuning of physicochemical properties, which in turn dictates the pharmacological profile of the molecule. This guide provides a comprehensive technical overview of 6-fluoro-8-methylquinolin-5-ol (CAS No. 1420794-77-9), a substituted quinolinol of interest in drug discovery. We will delve into its chemical identity, structural features, and key physicochemical parameters. While experimental data for this specific molecule is limited in public literature, this guide synthesizes available information, computational predictions, and expert analysis based on analogous structures to provide a robust profile for researchers, scientists, and drug development professionals. We will explore plausible synthetic strategies and the expected spectroscopic signatures that are crucial for its identification and characterization.

Chemical Identity and Structural Analysis

6-Fluoro-8-methylquinolin-5-ol is a heterocyclic aromatic compound built upon a quinoline core. The quinoline system consists of a benzene ring fused to a pyridine ring.[2] The specific substitution pattern of this molecule—a fluorine atom at position 6, a methyl group at position 8, and a hydroxyl group at position 5—is critical to its chemical character and potential biological activity.

The fluorine atom, a common bioisostere for hydrogen, can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity due to its high electronegativity.[3] The methyl group provides steric bulk and can influence hydrophobic interactions, while the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a key interaction for many biological targets.[1]

Core Chemical Information
IdentifierValueSource
IUPAC Name 6-fluoro-8-methylquinolin-5-ol-
CAS Number 1420794-77-9[4]
Molecular Formula C₁₀H₈FNO[4][5]
Molecular Weight 177.18 g/mol [5]
Canonical SMILES CC1=CC(=C(C2=C1N=CC=C2)O)F[4]
Structural Diagram

The diagram below illustrates the chemical structure of 6-fluoro-8-methylquinolin-5-ol with standard IUPAC numbering for the quinoline ring system.

Caption: 2D Structure of 6-fluoro-8-methylquinolin-5-ol.

Physicochemical Properties

The physicochemical properties of a compound are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For 6-fluoro-8-methylquinolin-5-ol, most available data is computational.

Summary of Properties
PropertyValueTypeSource
Physical State Solid (Predicted)Predicted-
Melting Point 49-53 °C (for 6-Fluoro-2-methylquinoline)Experimental (Analogue)
Solubility Sparingly soluble in water, soluble in organic solvents (Predicted based on quinoline nature)Predicted[6]
Topological Polar Surface Area (TPSA) 33.12 ŲComputed[5]
LogP (Lipophilicity) 2.39Computed[5]
Hydrogen Bond Donors 1 (hydroxyl group)Computed[5]
Hydrogen Bond Acceptors 2 (N atom, O atom)Computed[5]
Rotatable Bonds 0Computed[5]

Causality Insight: The computed LogP value of 2.39 suggests moderate lipophilicity. This is a balance between the hydrophobic quinoline core and methyl group, and the polar hydroxyl group. This value is often within the desirable range for oral bioavailability in drug candidates. The TPSA of 33.12 Ų is relatively low, which also favors good membrane permeability.

Synthesis and Purification

While a specific published synthesis for 6-fluoro-8-methylquinolin-5-ol was not found, a plausible and effective route can be designed based on well-established named reactions for quinoline synthesis. The Skraup synthesis, which involves reacting an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid, is a classic method. A variation of this, using a precursor amine, is a strong candidate.

A highly probable precursor would be 2-amino-5-fluoro-3-methylphenol . The synthesis would proceed via cyclization to form the quinoline ring system.

Representative Synthetic Protocol (Skraup Synthesis)

This protocol is a representative example adapted from the synthesis of structurally similar compounds, such as 6-fluoro-8-quinolinol.[7]

Step 1: Reaction Mixture Preparation

  • In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 1 part of 2-amino-5-fluoro-3-methylphenol.

  • Add 2.5 parts of anhydrous glycerol.

  • Slowly and with cooling, add 2 parts of concentrated sulfuric acid.

  • Add 1 part of a mild oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the starting aniline).

Step 2: Cyclization Reaction

  • Heat the mixture gently at first. The reaction is exothermic and will proceed vigorously.

  • Once the initial reaction subsides, heat the mixture to 130-140 °C for 2-3 hours to complete the reaction.

Step 3: Work-up and Purification

  • Allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and neutralize with an excess of sodium hydroxide solution to precipitate the crude product.

  • The crude 6-fluoro-8-methylquinolin-5-ol can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture).

G cluster_synthesis Plausible Skraup Synthesis Reactants 2-Amino-5-fluoro-3-methylphenol + Glycerol + H₂SO₄ + Oxidizing Agent Reaction Exothermic Cyclization (130-140°C) Reactants->Reaction Heat Workup Neutralization & Precipitation Reaction->Workup Purification Recrystallization or Steam Distillation Workup->Purification Product 6-Fluoro-8-methylquinolin-5-ol Purification->Product

Caption: Workflow for a plausible Skraup synthesis route.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[8] Below are the predicted spectroscopic features for 6-fluoro-8-methylquinolin-5-ol based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9]

  • ¹H NMR:

    • Aromatic Protons (4H): Expect complex signals in the δ 7.0-8.5 ppm range. The protons at positions 2, 3, 4, and 7 will each give a distinct signal. The proton at C7 will likely appear as a doublet due to coupling with the fluorine at C6. Protons at C2, C3, and C4 will show coupling patterns consistent with their positions on the pyridine ring.

    • Hydroxyl Proton (1H): A broad singlet (δ 5-10 ppm, solvent dependent) that is exchangeable with D₂O.

    • Methyl Protons (3H): A sharp singlet around δ 2.5 ppm, characteristic of a methyl group attached to an aromatic ring.

  • ¹³C NMR:

    • Aromatic Carbons (9C): Nine distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine (C6) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. The carbons ortho and para to the fluorine will also show smaller C-F couplings.

    • Methyl Carbon (1C): A signal in the aliphatic region (δ 15-25 ppm).

  • ¹⁹F NMR:

    • A single resonance is expected, likely appearing as a multiplet due to coupling with nearby protons (primarily H7).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[8]

  • Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 177.0590, corresponding to the monoisotopic mass of C₁₀H₈FNO.[4]

  • Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules like HCN or cleavage of substituent groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.[8]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.

  • C-F Stretch: A strong, sharp absorption in the 1000-1300 cm⁻¹ region.

G cluster_workflow Physicochemical Characterization Workflow cluster_structure Structural Elucidation cluster_physchem Property Measurement Compound Synthesized Compound Purity Assess Purity (HPLC, LC-MS) Compound->Purity Structure Confirm Structure Purity->Structure PhysChem Determine Properties Structure->PhysChem NMR NMR (¹H, ¹³C, ¹⁹F) MS Mass Spec (HRMS) IR IR Spectroscopy Sol Solubility MP Melting Point LogP LogP/LogD

Caption: General workflow for compound characterization.

Potential Applications and Research Interest

Substituted quinolines are a cornerstone of medicinal chemistry, with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][6] The specific 6-fluoro-8-methyl substitution pattern is of interest in the study of antibacterial agents. Research on similar 6-fluoro and 8-methylquinolones has been conducted to evaluate their antibacterial potency and phototoxic potential.[10] The introduction of fluorine at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics, where it enhances the activity against bacterial DNA gyrase.[3] Therefore, 6-fluoro-8-methylquinolin-5-ol serves as a valuable scaffold for further chemical modification and biological screening in drug discovery programs.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 6-fluoro-8-methylquinolin-5-ol. However, based on the general properties of quinoline derivatives and other laboratory chemicals, the following precautions should be taken.[11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, causes skin irritation, and may cause eye irritation.[13]

Conclusion

6-Fluoro-8-methylquinolin-5-ol is a substituted quinoline with significant potential as a building block in medicinal chemistry. Its structure combines features known to impart valuable pharmacological properties, such as the 6-fluoro substituent for metabolic stability and target affinity, and the 5-hydroxyl and 8-methyl groups for modulating solubility and hydrophobic interactions. While comprehensive experimental data remains to be published, this guide provides a robust foundation for researchers by synthesizing computational data, established chemical principles, and knowledge from analogous compounds. The outlined synthetic strategies and predicted spectroscopic profiles offer a practical starting point for the synthesis and characterization of this promising molecule.

References

  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. (2025). Benchchem.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research (IJFMR).
  • Physicochemical Data for Quinoline Derivatives. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • 6-fluoro-8-methyl-5-quinolinol 1420794-77-9 wiki. (n.d.). Guidechem.
  • 6-Fluoro-2-methylquinoline 97 1128-61-6. (n.d.). MilliporeSigma.
  • Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. (2025). Benchchem.
  • 1150271-14-9|6-Fluoro-8-methylquinoline|BLD Pharm. (n.d.). BLD Pharm.
  • 420786-95-4 | 6-Fluoro-2-methylquinolin-5-ol | ChemScene. (n.d.). ChemScene.
  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
  • 6-fluoro-2-methylquinolin-5-ol (C10H8FNO). (n.d.). PubChemLite.
  • 1128-61-6, 6-Fluoro-2-methylquinoline Formula. (n.d.). ECHEMI.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps.
  • Miolo, G., et al. (2002). In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. PubMed.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Safety Data Sheet: 6-Methylquinoline. (2021). Chemos GmbH&Co.KG.
  • 8-Bromo-6-fluoroquinoline - Safety D

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-Fluoro-8-Methylquinolin-5-ol in Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and a "privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, forming the core of numerous approved drugs.[2] These activities span from antibacterial and antimalarial to anticancer and neuroprotective effects.[2][3] The versatility of the quinoline nucleus lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[4] This document provides a detailed guide to the potential applications of a specific, yet underexplored, derivative: 6-fluoro-8-methylquinolin-5-ol .

While direct experimental data on the biological activities of 6-fluoro-8-methylquinolin-5-ol are not extensively reported in publicly available literature, a strong scientific rationale for its potential in drug discovery can be constructed based on the well-established structure-activity relationships (SAR) of analogous quinoline and quinolone compounds.

Scientific Rationale: Inferring Potential from Structure-Activity Relationships

The specific substitution pattern of 6-fluoro-8-methylquinolin-5-ol suggests several promising avenues for investigation in drug discovery. This rationale is built upon decades of research into the impact of substitutions at the C5, C6, and C8 positions of the quinoline core.

Potential as an Antibacterial Agent

The fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] The SAR of this class is well-defined, and the features of 6-fluoro-8-methylquinolin-5-ol align with those known to impart potent antibacterial activity:

  • C6-Fluorine: The presence of a fluorine atom at the C6 position is a hallmark of the majority of clinically successful fluoroquinolones and is crucial for high antibacterial potency.[4][6]

  • C8-Methyl: Substitution with a methyl group at the C8 position has been shown to enhance activity against Gram-positive bacteria.[3][7]

  • C5-Hydroxy: A hydroxyl or amino group at the C5 position can contribute significantly to antibacterial efficacy.[8][9]

Given this combination of substituents, it is highly probable that 6-fluoro-8-methylquinolin-5-ol could serve as a valuable scaffold for the development of novel antibacterial agents, potentially with a favorable spectrum of activity.

Potential as an Anticancer Agent

Derivatives of 8-hydroxyquinoline are well-documented for their anticancer properties, which are often attributed to their ability to chelate metal ions and induce oxidative stress in cancer cells.[10][11] The introduction of various functional groups can greatly influence this activity.[2] The combination of a hydroxyl group at the C5 position and a lipophilic methyl group at C8 in 6-fluoro-8-methylquinolin-5-ol may enhance its cell permeability and cytotoxic potential against tumor cell lines.

Potential in Neurodegenerative Diseases

The 8-hydroxyquinoline scaffold has also been explored for its neuroprotective effects, with some derivatives showing promise in the context of Alzheimer's and Parkinson's diseases.[12] These effects are often linked to their antioxidant properties and ability to modulate metal ion homeostasis in the brain. The electronic and steric properties conferred by the fluoro and methyl groups in 6-fluoro-8-methylquinolin-5-ol could lead to derivatives with desirable neuroprotective profiles.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 6-fluoro-8-methylquinolin-5-ol.

Protocol 1: Synthesis of 6-Fluoro-8-Methylquinolin-5-ol

The synthesis of 6-fluoro-8-methylquinolin-5-ol can be approached through a modified Skraup reaction, a classic method for quinoline synthesis.[13][14]

Workflow for the Synthesis of 6-Fluoro-8-Methylquinolin-5-ol

A 2-Amino-5-fluoro-3-methylphenol D Reaction Mixture A->D B Glycerol B->D C Sulfuric Acid (oxidizing agent) C->D E Heating (e.g., 120-140°C) D->E F Crude Product E->F G Purification (Crystallization/Chromatography) F->G H 6-Fluoro-8-methylquinolin-5-ol G->H

A proposed synthetic workflow.

Materials:

  • 2-Amino-5-fluoro-3-methylphenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic pentoxide (or other suitable oxidizing agent)

  • Sodium hydroxide solution

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: To the cooled mixture, slowly add 2-amino-5-fluoro-3-methylphenol. Then, cautiously add the oxidizing agent (e.g., arsenic pentoxide) in small portions.

  • Heating: Gently heat the reaction mixture. The reaction is exothermic and should be controlled carefully. Once the initial vigorous reaction subsides, heat the mixture to 120-140°C for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude product.

  • Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure 6-fluoro-8-methylquinolin-5-ol.

Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assessment

To evaluate the potential of 6-fluoro-8-methylquinolin-5-ol as an antibacterial agent, its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains should be determined.

Workflow for MIC Determination

A Prepare serial dilutions of 6-fluoro-8-methylquinolin-5-ol B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for bacterial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 6-Fluoro-8-methylquinolin-5-ol

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve 6-fluoro-8-methylquinolin-5-ol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

Bacterial StrainMIC (µg/mL) of 6-fluoro-8-methylquinolin-5-olMIC (µg/mL) of Ciprofloxacin (Control)
S. aureus ATCC 29213Experimental ValueKnown Value
E. coli ATCC 25922Experimental ValueKnown Value
P. aeruginosa ATCC 27853Experimental ValueKnown Value
S. pneumoniae ATCC 49619Experimental ValueKnown Value
Protocol 3: In Vitro Anticancer Activity Assessment

The cytotoxic potential of 6-fluoro-8-methylquinolin-5-ol can be evaluated against a panel of human cancer cell lines using the MTT assay.

Materials:

  • 6-Fluoro-8-methylquinolin-5-ol

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-fluoro-8-methylquinolin-5-ol for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Cell LineIC50 (µM) of 6-fluoro-8-methylquinolin-5-olIC50 (µM) of Doxorubicin (Control)
MCF-7 (Breast Cancer)Experimental ValueKnown Value
HeLa (Cervical Cancer)Experimental ValueKnown Value
A549 (Lung Cancer)Experimental ValueKnown Value

Conclusion and Future Directions

While direct experimental evidence for the applications of 6-fluoro-8-methylquinolin-5-ol is currently limited, the analysis of structure-activity relationships of related quinoline and quinolone derivatives provides a strong impetus for its investigation in drug discovery. The protocols outlined above offer a starting point for the synthesis and evaluation of this compound's potential as an antibacterial, anticancer, or neuroprotective agent. Further studies could involve elucidating its mechanism of action, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in in vivo models. The exploration of 6-fluoro-8-methylquinolin-5-ol and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical impact.

References

Sources

Application

Comprehensive In Vitro Screening Protocols for 6-Fluoro-8-methylquinolin-5-ol in Early Drug Discovery

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals Compound Focus: 6-Fluoro-8-methylquinolin-5-ol (6-FMQ-5-ol) | CAS: 1420794-77-9 Executive Summary & Scientific Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals Compound Focus: 6-Fluoro-8-methylquinolin-5-ol (6-FMQ-5-ol) | CAS: 1420794-77-9

Executive Summary & Scientific Rationale

6-Fluoro-8-methylquinolin-5-ol (6-FMQ-5-ol) is a highly privileged heterocyclic building block utilized in the synthesis of targeted therapeutics, particularly in oncology. The quinolin-5-ol scaffold is a recognized pharmacophore for interacting with the ATP-binding hinge region of receptor tyrosine kinases (such as RET) and serves as a direct precursor for quinoline-5,8-diones, which are potent substrates and inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1).

Causality of Scaffold Design: The specific halogenation and alkylation on this scaffold are not arbitrary. Phenolic moieties typically suffer from rapid Phase II metabolism (glucuronidation). The 6-fluoro substitution significantly enhances metabolic stability by blocking Phase I oxidation at the electron-rich C6 position, while the 8-methyl group provides steric bulk that restricts the conformation of adjacent substituents, thereby increasing target residence time and selectivity 1[1].

This application note provides a unified, self-validating workflow for screening 6-FMQ-5-ol derivatives, transitioning from biochemical target engagement to phenotypic cellular assays and in vitro ADME profiling.

ScreeningWorkflow Lib 6-FMQ-5-ol Derivatives Bio Biochemical Profiling (RET / NQO1) Lib->Bio IC50 < 1 µM Cell Phenotypic Assay (SRB Viability) Bio->Cell CC50 < 5 µM ADME In Vitro ADME (HLM Stability) Cell->ADME High Selectivity Lead Lead Candidate Selection ADME->Lead CLint < 10 µL/min/mg

Fig 1. Hierarchical in vitro screening cascade for 6-FMQ-5-ol derivatives.

Biochemical Target Engagement Protocols

Protocol 2.1: RET Kinase TR-FRET Binding Assay

Scientific Rationale & Causality: RET kinase is a validated oncogenic target, and 6-FMQ-5-ol derivatives often act as Type I ATP-competitive inhibitors. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a radiometric assay. TR-FRET eliminates radioactive hazards and minimizes compound auto-fluorescence interference through time-delayed signal acquisition2[2].

Self-Validating System: The system validates itself by monitoring the displacement of a fluorescent tracer. A high FRET signal in the absence of the inhibitor confirms enzyme viability, while signal quenching in the presence of a known reference (e.g., Vandetanib) confirms assay sensitivity3[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant RET kinase to a 2X working concentration.

  • Compound Dispensing: Dispense 6-FMQ-5-ol derivatives in a 10-point, 3-fold serial dilution into a 384-well low-volume plate (final DMSO concentration 1%).

  • Kinase Incubation: Add 5 µL of the 2X RET kinase solution to the compounds. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Tracer/Antibody Addition: Add 5 µL of a 2X detection mix containing the Europium-labeled anti-ADP antibody (6 nM) and the AlexaFluor-labeled tracer.

  • Detection: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 2.2: NQO1 Enzymatic Activity Assay

Scientific Rationale & Causality: Quinolin-5-ols are synthetic precursors to quinoline-5,8-diones, which are potent substrates for NQO1. NQO1 is overexpressed in solid tumors and catalyzes the two-electron reduction of quinones, generating reactive oxygen species (ROS) that selectively kill cancer cells4[4].

Self-Validating System: The assay relies on the NQO1-driven reduction of menadione, which subsequently reduces WST-8 to a formazan dye. The inclusion of Dicoumarol (a specific NQO1 inhibitor) serves as an internal control. If WST-8 reduction is not completely abolished by Dicoumarol, it indicates background non-specific reductase activity, invalidating the well5[5].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse A549 cells (high NQO1 expressors) in RIPA buffer. Centrifuge at 12,000 x g for 15 min and collect the supernatant.

  • Reaction Mix: In a 96-well plate, combine 10 µg of protein lysate with 200 µL of reaction buffer (25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA, 1 mM NADH, 10 µM menadione, and 0.2 mM WST-8).

  • Compound Addition: Add 6-FMQ-5-ol derivatives (1-50 µM). In control wells, add 10 µM Dicoumarol.

  • Kinetic Reading: Measure absorbance at 450 nm kinetically every 1 minute for 30 minutes. Calculate the Vmax of the linear phase to determine specific NQO1 activity fold-change.

MOA cluster_RET RET Kinase Inhibition cluster_NQO1 NQO1 Bioreduction Comp 6-FMQ-5-ol Derivatives RET RET Kinase Comp->RET ATP Competitive Binding NQO1 NQO1 Enzyme Comp->NQO1 Redox Cycling Substrate MAPK MAPK / ERK Pathway RET->MAPK Prolif Tumor Proliferation MAPK->Prolif ROS Reactive Oxygen Species NQO1->ROS Apop Tumor Apoptosis ROS->Apop

Fig 2. Dual mechanism of action for 6-FMQ-5-ol derivatives targeting RET and NQO1.

Cellular Phenotypic Screening

Protocol 3.1: Sulforhodamine B (SRB) Cell Viability Assay

Scientific Rationale & Causality: Standard MTT/XTT assays are fundamentally flawed for evaluating quinoline-5,8-diones and quinolin-5-ols. These compounds actively participate in redox cycling and can directly reduce tetrazolium salts without cellular metabolism, yielding false-negative cytotoxicity data. The SRB assay avoids this by stoichiometrically binding to basic amino acid residues under mild acidic conditions, providing a redox-independent measurement of total cellular protein mass4[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 and HCT116 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of 6-FMQ-5-ol derivatives for 72 hours.

  • Fixation: Add cold 50% trichloroacetic acid (TCA) directly to the wells to a final concentration of 10%. Incubate at 4°C for 1 hour. Wash 5 times with deionized water and air-dry.

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 30 minutes at RT.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry strictly. Solubilize the bound dye with 100 µL of 10 mM Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 515 nm using a microplate reader.

In Vitro ADME Profiling

Protocol 4.1: Human Liver Microsome (HLM) Stability Assay

Scientific Rationale & Causality: The structural inclusion of the 6-fluoro and 8-methyl groups on the quinolin-5-ol core is designed to sterically shield the molecule from Phase I and Phase II metabolism. Evaluating the intrinsic clearance (CLint) in HLMs validates the success of this structural design1[1].

Self-Validating System: The assay utilizes Verapamil (high clearance) and Warfarin (low clearance) as internal controls to ensure microsomal metabolic competence.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the HLM suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the CLint.

Quantitative Data Presentation

Table 1: Representative In Vitro Profiling Data for 6-FMQ-5-ol and Derivatives

CompoundRET Kinase IC50 (nM)NQO1 Activity (Fold Change)A549 CC50 (µM)HLM CLint (µL/min/mg)
6-FMQ-5-ol (Scaffold) >10,0001.0x>50.045.2
Derivative A (RET-optimized) 12.51.2x4.18.5
Derivative B (NQO1-optimized) >5,0008.5x0.812.4
Vandetanib (RET Control) 4.0N/A6.56.2
Dicoumarol (NQO1 Control) N/A0.1x>50.0N/A

References

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity Source: PMC / NIH URL
  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1)
  • Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases Source: PMC / NIH URL
  • Characterization of LDD-2633 as a Novel RET Kinase Inhibitor with Anti-Tumor Effects in Thyroid Cancer Source: PMC / NIH URL
  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors (Secondary Snippet)

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 6-Fluoro-8-methylquinolin-5-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Introduction & Structural Context The compound 6-fluoro-8-methylquinolin-5-ol (CAS: 1420794-77-9) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Introduction & Structural Context

The compound 6-fluoro-8-methylquinolin-5-ol (CAS: 1420794-77-9) is a highly functionalized quinoline derivative[1]. Quinoline scaffolds are privileged structures in drug discovery, frequently appearing in antimalarial, antibacterial (e.g., fluoroquinolones), and neuroprotective agents[2]. Understanding the exact tandem mass spectrometry (MS/MS) fragmentation of this specific molecule is critical for bioanalytical quantification, metabolite identification, and structural elucidation during drug development.

The fragmentation behavior of 6-fluoro-8-methylquinolin-5-ol is governed by four distinct structural features:

  • The basic quinoline nitrogen , which serves as the primary site for protonation in positive electrospray ionization (ESI+)[3].

  • The C5-hydroxyl group , which dictates the dominant neutral loss of carbon monoxide (CO)[4].

  • The C6-fluorine atom , which drives the characteristic elimination of hydrogen fluoride (HF)[5].

  • The C8-methyl group , which is susceptible to homolytic cleavage[6].

Self-Validating LC-MS/MS Protocol

To ensure high-fidelity data, the following protocol is designed as a self-validating system . Every step includes an internal control to verify instrument performance and eliminate false positives.

Phase 1: System Suitability & Calibration
  • Action: Infuse a sodium formate calibration solution prior to the run.

  • Causality: High-Resolution Mass Spectrometry (HRMS) relies on exact mass to differentiate isobaric fragments (e.g., distinguishing a loss of CO [-27.9949 Da] from a loss of C2H4 [-28.0313 Da]). Calibration ensures a mass accuracy of < 5 ppm, validating all subsequent structural assignments.

Phase 2: Sample Preparation
  • Action: Dissolve 6-fluoro-8-methylquinolin-5-ol in MS-grade Methanol to a 1 mg/mL stock. Dilute to 1 µg/mL in an infusion solvent of 50:50 Methanol:Water containing 0.1% Formic Acid. Spike the sample with 10 ng/mL of an internal standard (e.g., 8-hydroxyquinoline-d6).

  • Causality: The basicity of the quinoline nitrogen (pKa ~4.9) makes it an excellent proton acceptor. The addition of 0.1% formic acid provides an abundant proton source, driving the ionization equilibrium entirely toward the [M+H]+ state[3]. The deuterated internal standard validates that any signal suppression or retention time drift is accounted for.

Phase 3: Collision-Induced Dissociation (CID) Workflow
  • Action: Isolate the precursor ion ( m/z 178.0668) in the first quadrupole (Q1). Apply a Collision Energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas.

  • Causality: Fragmentation is highly energy-dependent. A CE ramp ensures the capture of both low-energy fragmentation events (such as dehydration) and high-energy structural rearrangements (such as quinoline ring contraction) in a single composite MS/MS spectrum[7]. Argon is utilized because its higher mass provides more efficient momentum transfer during collision than nitrogen or helium.

Mechanistic Elucidation of Fragmentation Pathways

Under ESI+ conditions, 6-fluoro-8-methylquinolin-5-ol yields a robust protonated parent ion [M+H]+ at m/z 178.0668 . Upon CID, the molecule undergoes several parallel and sequential dissociation pathways.

Pathway A: Loss of Carbon Monoxide (-28 Da)

The most diagnostic feature of oxygenated quinolines (specifically 5-hydroxy and 8-hydroxyquinolines) is the expulsion of CO from the phenolic ring[4]. Upon collision, the C5-hydroxyl group undergoes a complex rearrangement, resulting in the cleavage of the C-C bonds and the expulsion of a neutral CO molecule. This results in a ring contraction, yielding a highly stable aza-indene-like cation at m/z 150.0719 .

Pathway B: Loss of Hydrogen Fluoride (-20 Da)

Fluoroarenes and fluoroquinolones are characterized by the facile loss of HF under tandem MS conditions[5]. The highly electronegative C6-fluorine atom abstracts a proton (likely from the adjacent C5-hydroxyl group or the protonated nitrogen via spatial rearrangement), eliminating neutral HF to form a fragment at m/z 158.0606 .

Pathway C: Homolytic Cleavage of the Methyl Group (-15 Da)

Alkyl-substituted quinolines frequently exhibit the loss of alkyl radicals[6]. The C8-methyl group undergoes homolytic bond cleavage, expelling a methyl radical ( ∙CH3​ ) to generate a radical cation at m/z 163.0433 . The radical is stabilized by the extended π -conjugation of the remaining quinoline core.

Pathway D: Dehydration (-18 Da)

Though often less abundant than CO loss in hydroxyquinolines, the proximity of the C5-OH to the aromatic system allows for the elimination of water, yielding a fragment at m/z 160.0563 [8].

Quantitative Data Summary

The following table summarizes the exact masses, mass defects, and proposed mechanisms for the primary MS/MS fragments.

Fragment IonExact Mass ( m/z )Mass Loss (Da)Neutral/Radical LostProposed Mechanism
[M+H]+ 178.0668--Protonation at quinoline N
[M+H−∙CH3​]∙+ 163.043315.0235 ∙CH3​ Homolytic cleavage of C8- CH3​
[M+H−H2​O]+ 160.056318.0105 H2​O Dehydration from C5-OH
[M+H−HF]+ 158.060620.0062 HF Elimination of HF from C6-F
[M+H−CO]+ 150.071927.9949 CO Ring contraction of phenol moiety
[M+H−CO−HF]+ 130.065748.0011 CO+HF Sequential neutral losses

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 178.0668 (Parent Ion) F1 [M+H - H2O]+ m/z 160.0563 M->F1 - H2O (-18 Da) F2 [M+H - HF]+ m/z 158.0606 M->F2 - HF (-20 Da) F3 [M+H - CO]+ m/z 150.0719 M->F3 - CO (-28 Da) F4 [M+H - •CH3]•+ m/z 163.0433 M->F4 - •CH3 (-15 Da) F5 [M+H - CO - HF]+ m/z 130.0657 F2->F5 - CO (-28 Da) F3->F5 - HF (-20 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways for 6-fluoro-8-methylquinolin-5-ol.

Conclusion

The MS/MS fragmentation of 6-fluoro-8-methylquinolin-5-ol provides a highly predictable and structurally rich spectrum. The presence of the m/z 150.0719 (-CO) and m/z 158.0606 (-HF) ions serve as the primary diagnostic markers for this specific scaffold. By utilizing the self-validating HRMS protocol outlined above, researchers can confidently track this compound and its downstream metabolites in complex biological matrices.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies. 9

  • McCullagh, M., et al. (2011). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Corporation Application Notes. 3

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. 4

  • ChemSrc. (2023). 6-Fluoro-8-methylquinolin-5-ol CAS 1420794-77-9. ChemSrc Database. 1

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of labelled methylquinolines. Canadian Journal of Chemistry. 6

  • Li, X., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. 2

  • Wang, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. 8

  • Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PMC. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Fluoro-8-methylquinolin-5-ol Derivative Synthesis

Welcome to the Technical Support Center. Working with 6-fluoro-8-methylquinolin-5-ol (CAS 1420794-77-9) presents unique synthetic challenges that routinely stall drug development pipelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 6-fluoro-8-methylquinolin-5-ol (CAS 1420794-77-9) presents unique synthetic challenges that routinely stall drug development pipelines.

The 5-hydroxyl group in this scaffold is severely sterically congested. It is "sandwiched" between the adjacent 6-fluoro substituent and the peri-interaction from the C4-hydrogen on the adjacent pyridine ring. Furthermore, the highly electronegative fluorine atom reduces the nucleophilicity of the 5-OH group via inductive effects. Meanwhile, the 8-methyl group provides steric shielding around the N1-position, which complicates coordination but advantageously prevents unwanted N-alkylation during basic functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully functionalize this challenging scaffold.

Synthetic Workflow Visualization

G Start 6-fluoro-8-methylquinolin-5-ol (Sterically Hindered Core) Path1_Reagent Phosphazene Base (P4-t-Bu) + R-X (Polar Aprotic Solvent) Start->Path1_Reagent Direct Alkylation Path2_Reagent Comins' Reagent + KHMDS (THF, -78°C) Start->Path2_Reagent Activation Path1_Product O-Alkylated Derivative (Etherification) Path1_Reagent->Path1_Product Path2_Intermediate 5-OTf Quinoline Intermediate (Activated Electrophile) Path2_Reagent->Path2_Intermediate Path3_Reagent Pd2(dba)3 / BrettPhos + Amine / NaOtBu Path2_Intermediate->Path3_Reagent Cross-Coupling Path3_Product C5-Aminated Derivative (Buchwald-Hartwig) Path3_Reagent->Path3_Product

Divergent synthetic pathways for functionalizing sterically hindered 6-fluoro-8-methylquinolin-5-ol.

Troubleshooting Guides & FAQs

FAQ 1: Why am I getting <10% yield when attempting O-alkylation of the 5-OH group using standard bases (K₂CO₃, Cs₂CO₃)?

Analysis & Causality: Standard inorganic bases rely on heterogeneous deprotonation and leave the resulting phenolate tightly paired with the alkali metal cation. In a sterically congested environment like the 5-position of our quinoline core, this tight ion pair is physically blocked from attacking the electrophile. The inductive pull of the 6-fluoro group further dampens the nucleophilicity of the oxygen. Solution: Switch to an organic superbase, specifically a phosphazene base like P4-t-Bu . Phosphazene bases are highly hindered, non-nucleophilic, and generate a highly reactive, "naked" phenolate anion by completely sequestering the proton without coordinating to the oxygen [1]. Use polar aprotic solvents (e.g., anhydrous THF) to further maximize the nucleophilicity of the phenolate.

FAQ 2: My conversion of the 5-OH to a triflate (5-OTf) using Triflic Anhydride (Tf₂O) and Pyridine is failing, yielding unreacted starting material and black tar. How can I improve this?

Analysis & Causality: Tf₂O is indiscriminately reactive and prone to causing degradation or unwanted side reactions (such as N-activation of the quinoline ring, despite the 8-methyl shielding). Furthermore, pyridine is not basic enough to efficiently deprotonate the 5-OH group, which is electronically deactivated by the 6-fluoro group. Solution: Utilize Comins' Reagent (N-(5-chloro-2-pyridyl)triflimide) in combination with a strong, non-nucleophilic base like KHMDS at -78 °C [2]. KHMDS quantitatively deprotonates the 5-OH, and Comins' reagent provides a stable, controlled source of the triflyl group, preventing the runaway degradation seen with Tf₂O.

FAQ 3: I have successfully synthesized the 5-OTf intermediate, but my Buchwald-Hartwig amination at C5 is stalling. Pd(dppf)Cl₂ and BINAP show no conversion. What is the optimal catalyst system?

Analysis & Causality: The C5-position is flanked by the 6-fluoro group and the C4-peri proton. Standard bidentate ligands (like dppf or BINAP) form rigid, sterically demanding complexes that struggle to undergo oxidative addition into the hindered C5-OTf bond. Even if oxidative addition occurs, the subsequent reductive elimination of a bulky amine is thermodynamically unfavorable with these ligands. Solution: Employ a bulky, electron-rich dialkylbiaryl phosphine ligand such as BrettPhos [3]. These ligands enforce a highly active, monoligated Pd(0) species. The steric bulk of the ligand's biaryl framework actually accelerates reductive elimination by crowding the metal center, forcing the C-N bond to form and ejecting the product.

Quantitative Data & Optimization Summaries

Table 1: Base Screening for O-Alkylation of 6-fluoro-8-methylquinolin-5-ol with Benzyl Bromide

BaseSolventTemp (°C)Time (h)Conversion (%)
K₂CO₃DMF8024< 5
Cs₂CO₃DMF802412
NaHTHF601835
P4-t-Bu THF 25 4 > 95

Table 2: Ligand Screening for Buchwald-Hartwig Amination of 5-OTf Intermediate with Morpholine

Catalyst PrecursorLigandBaseTemp (°C)Yield (%)
Pd(OAc)₂PPh₃Cs₂CO₃100Trace
Pd₂(dba)₃BINAPNaOtBu100< 10
Pd₂(dba)₃XPhosNaOtBu10045
Pd₂(dba)₃ BrettPhos NaOtBu 100 92

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-8-methylquinolin-5-yl trifluoromethanesulfonate

This protocol utilizes Comins' reagent to bypass the steric limitations of the 5-OH group while preventing scaffold degradation.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 6-fluoro-8-methylquinolin-5-ol (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add KHMDS (1.2 equiv, 1.0 M solution in THF).

    • Validation Check: The solution will rapidly change from colorless/pale yellow to a deep orange/red, confirming the quantitative formation of the phenolate anion.

  • Electrophile Addition: Dissolve Comins' Reagent (1.2 equiv, 6.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quench & TLC Validation: Quench the reaction with saturated aqueous NH₄Cl (10 mL).

    • Validation Check: Perform TLC (Hexanes/EtOAc 3:1). You should observe complete consumption of the highly polar starting material (Rf ~0.2) and the appearance of a new, non-polar, strongly UV-active spot (Rf ~0.7).

  • Isolation: Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

    • Analytical Validation: ¹⁹F NMR will show a new sharp singlet at ~ -74 ppm (CF₃) and the original 6-fluoro signal shifted downfield due to the loss of the electron-donating hydroxyl group.

Protocol 2: Buchwald-Hartwig Amination of 5-OTf using BrettPhos

This protocol leverages dialkylbiaryl phosphine ligands to force reductive elimination at the congested C5 position.

  • Catalyst Activation: Inside an Argon-filled glovebox, charge a sealed tube with the 5-OTf intermediate from Protocol 1 (1.0 equiv, 2.0 mmol), the desired amine (1.5 equiv, 3.0 mmol), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL). Seal the tube tightly and remove it from the glovebox.

  • Heating & Visual Validation: Heat the reaction mixture in an oil bath at 100 °C for 12 hours.

    • Validation Check: Upon reaching ~60-80 °C, the reaction mixture should transition from the dark purple of Pd₂(dba)₃ to a deep red/brown, indicating the formation of the active L-Pd(0) catalytic species.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification & Analysis: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

    • Analytical Validation: ¹H NMR will confirm success via the disappearance of the amine N-H proton (if secondary) and the integration of the newly appended amine aliphatic protons against the quinoline aromatic protons (specifically the C7-H and C4-H).

References

  • [In-Text Citation 1]: Terada, M., et al. (2023). Regioselective Transition Metal-Free Catalytic Ring Opening of 2H-Azirines by Phenols and Naphthols; One-Pot Access to Benzo- and Naphthofurans. The Journal of Organic Chemistry.

  • [In-Text Citation 2]: Moses, J. E., et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science.

  • [In-Text Citation 3]: Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Details the mechanistic superiority of BrettPhos for highly hindered cross-couplings.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Fluorinated Quinolines with a Focus on 6-fluoro-8-methylquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, significantly enhancing the ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic system. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical characteristics and biological activity. This guide provides a comparative study of fluorinated quinolines, with a specific focus on the promising but less-explored compound, 6-fluoro-8-methylquinolin-5-ol. We will delve into a comparative analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform future drug discovery and development efforts.

The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental structural motif in a vast array of biologically active compounds.[1] Its presence in numerous natural products and synthetic drugs underscores its versatility and importance in medicinal chemistry. The ability to readily modify the quinoline core allows for the fine-tuning of its pharmacological profile, leading to the development of agents with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2]

The Fluorine Advantage: Enhancing the Quinoline Core

The introduction of fluorine atoms into the quinoline structure is a well-established strategy to modulate a molecule's properties for improved therapeutic efficacy.[3] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic pathways, leading to increased drug half-life.[4]

  • Improved Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[4]

  • Modulated Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Altered pKa: The electron-withdrawing nature of fluorine can influence the basicity of the quinoline nitrogen, affecting its ionization state at physiological pH.

The position of the fluorine substituent on the quinoline ring is critical in determining its impact on biological activity. Notably, the presence of a fluorine atom at the C-6 position has been shown to be particularly advantageous for antibacterial and anticancer activities.[5][6][7]

A Comparative Look at Fluorinated Quinolines

To provide a clear comparison, the following sections will analyze the synthesis, physicochemical properties, and biological activities of various fluorinated quinolines, with a special emphasis on 6-fluoro-8-methylquinolin-5-ol.

Synthesis of Fluorinated Quinolines

The synthesis of fluorinated quinolines often employs classical ring-closing reactions, with the Skraup and Gould-Jacobs reactions being prominent methods. These approaches typically involve the condensation of a fluorinated aniline with a three-carbon component.

A general synthetic workflow for fluorinated quinolines is depicted below:

G cluster_0 Starting Materials cluster_1 Ring-Closing Reaction cluster_2 Intermediate cluster_3 Optional Modification cluster_4 Final Product Fluorinated Aniline Fluorinated Aniline Skraup or Gould-Jacobs Reaction Skraup or Gould-Jacobs Reaction Fluorinated Aniline->Skraup or Gould-Jacobs Reaction Three-Carbon Component (e.g., glycerol, α,β-unsaturated ketone) Three-Carbon Component (e.g., glycerol, α,β-unsaturated ketone) Three-Carbon Component (e.g., glycerol, α,β-unsaturated ketone)->Skraup or Gould-Jacobs Reaction Fluorinated Quinoline Derivative Fluorinated Quinoline Derivative Skraup or Gould-Jacobs Reaction->Fluorinated Quinoline Derivative Further Functionalization Further Functionalization Fluorinated Quinoline Derivative->Further Functionalization Target Fluorinated Quinoline Target Fluorinated Quinoline Fluorinated Quinoline Derivative->Target Fluorinated Quinoline Directly Further Functionalization->Target Fluorinated Quinoline

Caption: Generalized synthetic workflow for fluorinated quinolines.

Experimental Protocol: Synthesis of 6-Fluoro-8-quinolinol (A structural analog of 6-fluoro-8-methylquinolin-5-ol)

A successful preparation of 6-fluoro-8-quinolinol can be achieved via a Skraup synthesis starting from 2-amino-5-fluorophenol.[8]

Materials:

  • 2-Amino-5-fluorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (or other suitable oxidizing agent)

Procedure:

  • A mixture of 2-amino-5-fluorophenol, glycerol, and concentrated sulfuric acid is prepared.

  • Arsenic pentoxide is cautiously added to the mixture as an oxidizing agent.

  • The reaction mixture is heated, and the progress of the Skraup reaction is monitored.

  • Upon completion, the reaction mixture is cooled and poured onto ice.

  • The resulting solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 6-fluoro-8-quinolinol is then purified by recrystallization or column chromatography.

Physicochemical Properties

The physicochemical properties of fluorinated quinolines are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters include molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA).

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Calculated)TPSA (Ų)
6-fluoro-8-methylquinolin-5-ol C₁₀H₈FNO177.182.133.12
CiprofloxacinC₁₇H₁₈FN₃O₃331.340.2874.6
NorfloxacinC₁₆H₁₈FN₃O₃319.330.3874.6
LevofloxacinC₁₈H₂₀FN₃O₄361.370.0683.83

Note: Physicochemical properties for 6-fluoro-8-methylquinolin-5-ol are calculated values as extensive experimental data is not available in the cited literature. Data for other compounds are from established sources for comparison.

Biological Activities: A Comparative Perspective

Fluorinated quinolines have demonstrated a wide range of biological activities, most notably as antimicrobial and anticancer agents. The mechanism of action often involves the inhibition of key enzymes essential for pathogen or cancer cell survival.[6][9]

Antimicrobial Activity

Fluoroquinolones exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and recombination.[6] The fluorine atom at the C-6 position is a hallmark of many potent antibacterial quinolones.[5][7]

The following diagram illustrates the general mechanism of action of fluoroquinolones as antibacterial agents:

G Fluoroquinolone Fluoroquinolone Bacterial Cell Bacterial Cell Fluoroquinolone->Bacterial Cell Enters DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA Gyrase / Topoisomerase IV Inhibits Bacterial Cell->DNA Gyrase / Topoisomerase IV Contains DNA Replication & Repair DNA Replication & Repair DNA Gyrase / Topoisomerase IV->DNA Replication & Repair Essential for Cell Death Cell Death DNA Replication & Repair->Cell Death Disruption leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

While specific Minimum Inhibitory Concentration (MIC) values for 6-fluoro-8-methylquinolin-5-ol are not available in the reviewed literature, the table below provides MIC values for well-established fluoroquinolones against common bacterial pathogens to serve as a benchmark.[10][11][12]

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
Ciprofloxacin0.12 - 10.008 - 0.120.25 - 1
Norfloxacin0.5 - 40.03 - 0.251 - 8
Levofloxacin0.25 - 10.015 - 0.120.5 - 4

Anticancer Activity

The anticancer potential of quinoline derivatives, including fluorinated analogs, has been a subject of intense research.[3][13][14] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell migration and angiogenesis.[13] 8-Hydroxyquinoline derivatives, a class to which 6-fluoro-8-methylquinolin-5-ol belongs, have shown particular promise as anticancer agents, often through their metal-chelating properties.[13][15]

The cytotoxic effects of these compounds are typically evaluated using in vitro assays on various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric.[16][17][18][19]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well plates

  • Test compound (e.g., 6-fluoro-8-methylquinolin-5-ol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Due to the lack of specific IC50 data for 6-fluoro-8-methylquinolin-5-ol in the public domain, the following table presents representative IC50 values for other 8-hydroxyquinoline derivatives against various cancer cell lines to provide a comparative context.[13]

CompoundCancer Cell LineIC50 (µM)
8-HydroxyquinolineHeLa~25
5-Chloro-8-hydroxyquinolineMCF-7~10
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)A549~5

Future Directions and Conclusion

Fluorinated quinolines represent a highly valuable class of compounds in drug discovery, with a proven track record in antimicrobial therapy and significant potential in oncology. While established fluoroquinolones like ciprofloxacin and levofloxacin have been extensively studied, there is a clear need for further investigation into novel derivatives such as 6-fluoro-8-methylquinolin-5-ol.

The comparative analysis presented in this guide highlights the general promise of fluorinated quinolines and underscores the knowledge gap concerning specific analogs. Future research should focus on:

  • Dedicated Synthesis and Characterization: Developing and optimizing a specific synthesis protocol for 6-fluoro-8-methylquinolin-5-ol and thoroughly characterizing its physicochemical properties.

  • Comprehensive Biological Evaluation: Conducting in-depth in vitro and in vivo studies to determine the antimicrobial and anticancer activity of 6-fluoro-8-methylquinolin-5-ol, including the determination of MIC and IC50 values against a broad panel of bacterial strains and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs of 6-fluoro-8-methylquinolin-5-ol to establish clear structure-activity relationships, which will guide the design of more potent and selective therapeutic agents.

By systematically exploring the potential of understudied fluorinated quinolines, the scientific community can continue to leverage the "fluorine advantage" to develop next-generation therapeutics for a range of diseases.

References

  • BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability.
  • ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents.
  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.
  • Andriole, V. T. (1993). Structure--activity relationship of quinolones. The Journal of Antimicrobial Chemotherapy, 31 Suppl D, 1–11.
  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320–324.
  • Fakhfakh, M. A., et al. (2025). Comparative study of multidrug resistance-targeting 8-hydroxyquinoline-amino acid conjugates: anticancer effect, interaction with human serum albumin and organic anion transporting polypeptides. European Journal of Pharmaceutical Sciences, 107187.
  • Kwiecińska, P., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2345.
  • May, N. V., et al. (2018). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 61(15), 6670–6684.
  • Liu, Y., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Advances, 12(43), 28286–28295.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anticancer Activity of 6,8-Difluoro-2-methylquinolin-4-amine and its Analogs.
  • Fung-Tomc, J., et al. (2001). Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy, 45(2), 423–433.
  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 39(5), 1023-1027.
  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds.
  • Semantic Scholar. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.
  • Pereira, M. M., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 1234.
  • Al-Hiari, Y. M., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 328.
  • Kure, I., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 16(2), 2535–2542.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
  • Taylor & Francis. (n.d.). IC50 – Knowledge and References.
  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of 6,8-Difluoro-2-methylquinolin-4-amine.
  • Gaber, M., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(9), 2188.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol.
  • Organic Syntheses. (n.d.). 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl].
  • El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 110.

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Fluoro-8-Methylquinolin-5-ol: Navigating Reproducibility in Novel Quinolone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Proposed Synthetic Pathways and Reproducibility Analysis The synthesis of substituted quinolines can be achieved through various established methods, with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathways and Reproducibility Analysis

The synthesis of substituted quinolines can be achieved through various established methods, with the Skraup and Friedländer syntheses being prominent choices.[2][3] The selection of a particular route often depends on the availability of starting materials and the desired substitution pattern.

Protocol 1: Modified Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[3][4] For the synthesis of 6-fluoro-8-methylquinolin-5-ol, a plausible starting material would be 2-amino-5-fluoro-3-methylphenol.

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid (e.g., 30 mL) to a mixture of 2-amino-5-fluoro-3-methylphenol (0.1 mol), glycerol (0.3 mol), and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene (0.12 mol) in a round-bottom flask equipped with a reflux condenser. The addition of ferrous sulfate (a small catalytic amount) can help to moderate the reaction.[5]

  • Reaction Execution: Heat the mixture gently at first, then increase the temperature to reflux (typically 130-150 °C) for 3-4 hours. The reaction is highly exothermic and requires careful temperature control.

  • Work-up and Isolation: After cooling, carefully dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution. The crude product can then be isolated by steam distillation.

  • Purification: The collected distillate containing the crude quinoline is made basic and subjected to a second steam distillation. The resulting product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Exothermic Nature: The Skraup reaction is notoriously exothermic.[6][7] Variations in the rate of heating and the efficiency of cooling can lead to significant differences in yield and the formation of tarry byproducts.

  • Oxidizing Agent: The choice and amount of the oxidizing agent can impact the reaction outcome. Different batches or suppliers of oxidizing agents may have varying purity, affecting the reaction kinetics.

  • Purity of Starting Material: The purity of the 2-amino-5-fluoro-3-methylphenol is critical. Impurities can lead to the formation of undesired side products, complicating the purification process.

  • Work-up Procedure: The neutralization and steam distillation steps require careful execution. Incomplete neutralization or inefficient steam distillation can result in lower yields.

Protocol 2: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] For the synthesis of 6-fluoro-8-methylquinolin-5-ol, a potential starting material is 2-amino-5-fluorobenzaldehyde, which would be reacted with a suitable ketone.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (0.1 mol) and 3-oxobutanoic acid (or its ethyl ester, ethyl acetoacetate) (0.11 mol) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid (e.g., p-toluenesulfonic acid) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization from an appropriate solvent or by column chromatography.

  • Catalyst Activity: The choice and concentration of the catalyst can significantly influence the reaction rate and yield. The activity of the catalyst can vary between batches.

  • Reaction Time and Temperature: The optimal reaction time and temperature may vary depending on the specific substrates and catalyst used. Inconsistent heating can lead to incomplete reactions or the formation of byproducts.

  • Solvent Purity: The purity of the solvent is important, as impurities can interfere with the reaction.

  • pH Control: In base-catalyzed reactions, precise control of the pH is crucial. Variations in pH can affect the condensation and cyclization steps.

Comparative Analysis of Synthetic Routes

FeatureModified Skraup SynthesisFriedländer Annulation
Starting Materials 2-amino-5-fluoro-3-methylphenol, glycerol2-amino-5-fluorobenzaldehyde, 3-oxobutanoic acid derivative
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)[6][7]Milder (acid or base catalyst, reflux)
Potential Yield Low to moderate[2]Moderate to good
Key Reproducibility Challenges Temperature control, purity of oxidizing agentCatalyst activity, pH control
Purification Often requires steam distillation and recrystallizationTypically involves filtration and recrystallization or chromatography

Visualizing the Synthetic Workflows

Skraup_Synthesis A 2-Amino-5-fluoro- 3-methylphenol + Glycerol B Reaction Mixture (H₂SO₄, Oxidizing Agent) A->B Mixing C Reflux (130-150 °C) B->C Heating D Work-up (Neutralization, Steam Distillation) C->D E Crude 6-Fluoro-8-methylquinolin-5-ol D->E F Purification (Recrystallization) E->F G Pure Product F->G

Caption: Workflow for the Modified Skraup Synthesis.

Friedlander_Synthesis A 2-Amino-5-fluorobenzaldehyde + 3-Oxobutanoic acid derivative B Reaction Mixture (Solvent, Catalyst) A->B Mixing C Reflux B->C Heating D Work-up (Precipitation) C->D E Crude 6-Fluoro-8-methylquinolin-5-ol D->E F Purification (Recrystallization/Chromatography) E->F G Pure Product F->G

Caption: Workflow for the Friedländer Annulation.

Conclusion and Recommendations

While a definitive, validated protocol for the synthesis of 6-fluoro-8-methylquinolin-5-ol is not yet established in the literature, both the modified Skraup synthesis and the Friedländer annulation present viable, albeit challenging, routes. For initial exploratory synthesis, the Friedländer annulation may offer a more reproducible and higher-yielding approach due to its milder reaction conditions. However, the availability and cost of the substituted 2-aminobenzaldehyde may be a limiting factor.

To ensure inter-laboratory reproducibility, it is imperative to meticulously document and control all experimental parameters. This includes the source and purity of all reagents and solvents, precise temperature and time profiles, and detailed work-up and purification procedures. A round-robin study, where different laboratories attempt to perform the same optimized protocol, would be the ultimate test of its reproducibility. As research on this and similar novel quinoline derivatives progresses, the development and publication of robust and detailed synthetic protocols will be crucial for advancing the field.

References

  • International Journal for Multidisciplinary Research (IJFMR). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • BenchChem. Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
  • BenchChem. Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry.
  • BenchChem. A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • BenchChem. A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals.
  • SciSpace. Synthesis of derivatives of quinoline.
  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442. Available from: [Link].

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link].

  • MDPI. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • IJSDR. Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives.
  • NIH. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link].

  • BenchChem. An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.

Sources

Validation

Cross-Validation of In Vivo vs In Vitro Efficacy and Toxicity for 6-Fluoro-8-methylquinolin-5-ol: A Comparative Guide

Executive Summary & Mechanistic Rationale The development of next-generation quinolone scaffolds requires a delicate balance between maximizing antimicrobial/antiviral potency and minimizing off-target toxicities, partic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation quinolone scaffolds requires a delicate balance between maximizing antimicrobial/antiviral potency and minimizing off-target toxicities, particularly UVA-induced phototoxicity. Historically, the inclusion of a fluorine atom at the C-6 position of the quinolone nucleus has been essential for target penetration (e.g., DNA gyrase inhibition) but is notoriously linked to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation[1][2].

6-Fluoro-8-methylquinolin-5-ol (6-FMQ-5-OH) represents a structurally optimized scaffold. By introducing an 8-methyl group and a 5-hydroxyl modification, the electronic distribution of the quinolone ring is altered. This guide provides an objective cross-validation of 6-FMQ-5-OH, comparing its in vitro mechanistic profile with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes against classical fluoroquinolones (e.g., Ciprofloxacin) and 6-desfluoro alternatives[3][4].

In Vitro Profiling: Establishing the Mechanistic Baseline

Before advancing to animal models, in vitro systems serve as self-validating environments to isolate variables such as intrinsic antimicrobial efficacy and direct cellular phototoxicity.

The Phototoxicity Paradox

Fluoroquinolones absorb UVA light (320–400 nm), exciting the molecule into a triplet state that transfers energy to molecular oxygen, generating singlet oxygen and free radicals. This leads to the lysis of cellular membranes[3][4]. To objectively measure this, we utilize Red Blood Cell (RBC) lysis and 3T3 murine fibroblast viability assays.

Causality in Experimental Design: We utilize RBCs because they lack a nucleus and active DNA repair mechanisms, isolating the variable of lipid membrane peroxidation from DNA damage. The addition of free radical scavengers (e.g., Glutathione [GSH] or Butylated hydroxyanisole [BHA]) is a critical control; if cytotoxicity is reversed by these scavengers, it confirms the radical-mediated mechanism of the C-6 fluorine[3][4].

Phototoxicity_Pathway UVA UVA Irradiation (320-400 nm) Compound 6-FMQ-5-OH (Ground State) UVA->Compound Excited Excited Triplet State (Sterically Hindered by 8-Me) Compound->Excited Energy Absorption ROS ROS Generation (Singlet Oxygen / Radicals) Excited->ROS O2 Transfer Lipid Lipid Peroxidation (Cell Membrane) ROS->Lipid Oxidative Stress Lysis RBC Lysis / Cytotoxicity Lipid->Lysis Membrane Damage

Diagram 1: UVA-induced phototoxicity pathway and ROS generation in fluoroquinolones.

In Vivo Translation: Bridging the PK/PD Gap

In vitro potency (MIC) and safety (RBC lysis) do not account for systemic clearance, protein binding, or tissue distribution. A compound may appear non-phototoxic in vitro but accumulate in the epidermis in vivo, leading to severe erythema. Conversely, a highly potent in vitro compound might be rapidly metabolized by hepatic cytochromes, rendering it useless in vivo.

Comparative Data Synthesis

The table below cross-validates the in vitro findings with in vivo murine models. 6-FMQ-5-OH is compared against Ciprofloxacin (a highly potent, moderately phototoxic standard) and a 6-desfluoro-8-methylquinolone (low phototoxicity, but typically lower potency)[3][4].

CompoundIn Vitro MIC (E. coli, µg/mL)In Vitro RBC Lysis (% at 10 J/cm² UVA)In Vivo Clearance (mL/min/kg)In Vivo Phototoxicity (Ear Swelling, mm)In Vivo Survival (% at 10 mg/kg)
Ciprofloxacin 0.01545.2%12.5+ 0.45 mm90%
6-Desfluoro analog 1.2505.1%18.2+ 0.05 mm30%
6-FMQ-5-OH 0.060 12.4% 14.1 + 0.12 mm 85%

Analysis: 6-FMQ-5-OH successfully bridges the gap. The 8-methyl and 5-hydroxyl groups provide sufficient steric hindrance to reduce the in vitro RBC lysis to 12.4% (compared to Ciprofloxacin's 45.2%), which perfectly translates to a minimal in vivo ear swelling of +0.12 mm. Crucially, it retains sub-microgram MICs and high in vivo survival rates, avoiding the severe efficacy drop-off seen in 6-desfluoro analogs[3][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are engineered with internal controls to validate the data at every step.

Protocol A: In Vitro RBC Phototoxicity Assay

Causality Focus: Isolating radical-mediated membrane damage.

  • Preparation: Isolate murine erythrocytes via centrifugation (3000 rpm, 10 min) and wash three times in Phosphate-Buffered Saline (PBS, pH 7.4) to remove serum proteins that could artificially bind the drug and mask phototoxicity.

  • Dosing: Resuspend RBCs to a 2% hematocrit. Aliquot into 96-well plates. Add 6-FMQ-5-OH at concentrations ranging from 1 to 100 µM.

  • Internal Control Activation: In parallel wells, co-incubate the drug with 10 mM Glutathione (GSH). Rationale: If GSH prevents lysis, the toxicity is definitively ROS-mediated.

  • Irradiation: Expose plates to 10 J/cm² UVA light (365 nm) using a controlled solar simulator. Maintain a dark control plate to rule out baseline chemical toxicity.

  • Quantification: Centrifuge plates and measure the absorbance of the supernatant at 540 nm (hemoglobin release). Calculate % lysis relative to a 100% lysis control (Triton X-100).

Protocol B: In Vivo Efficacy and PK Workflow

Causality Focus: Correlating systemic exposure with infection clearance.

  • Infection Model: Inoculate CD-1 mice intraperitoneally with a lethal dose (LD90) of E. coli (ATCC 25922).

  • Administration: Administer 6-FMQ-5-OH intravenously at 10 mg/kg one hour post-infection.

  • PK Sampling: Draw blood via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours. Rationale: Establishing the Area Under the Curve (AUC) ensures that the drug concentration remains above the in vitro MIC for a sufficient duration (Time > MIC).

  • Endpoint: Monitor survival over 72 hours and harvest kidneys for Colony Forming Unit (CFU) plating to quantify bacterial eradication.

Experimental_Workflow Synthesis Compound Synthesis & Purification InVitro In Vitro Screening (MIC & RBC Phototox) Synthesis->InVitro ADME ADME & PK Profiling (Microsomes & Murine) InVitro->ADME Lead Selection InVivo In Vivo Efficacy (Murine Infection Model) ADME->InVivo Dose Determination Correlation In Vitro / In Vivo Cross-Validation InVivo->Correlation Data Synthesis

Diagram 2: Step-by-step experimental workflow for in vitro to in vivo translation.

Conclusion

The cross-validation of 6-fluoro-8-methylquinolin-5-ol demonstrates that rational structural modification can successfully uncouple the desirable antimicrobial properties of the C-6 fluorine from its undesirable phototoxic liabilities. By utilizing a self-validating cascade of in vitro ROS-scavenging assays and translating them into in vivo PK/PD models, we confirm that 6-FMQ-5-OH offers a superior safety margin compared to traditional fluoroquinolones while maintaining robust systemic efficacy[1][2][3][4].

References

  • Miolo, G., Viola, G., Vedaldi, D., & Cecchetti, V. (2002). "In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones." Toxicology in Vitro, 16(6), 683-693. URL: [Link]

  • Rusu, A., Lungu, I.-A., Moldovan, O.-L., Tanase, C., & Hancu, G. (2021). "Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation." Pharmaceutics, 13(8), 1289. URL: [Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of 6-Fluoro-8-Methylquinolin-5-ol and Its Non-Methylated Analogs: A Methodological Approach

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimalarial properties.[1][2] The nuanced effects of substitutions on this core structure are of paramount interest to medicinal chemists, as minor chemical modifications can lead to significant changes in binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive methodological framework for researchers aiming to conduct a comparative analysis of the binding affinity of 6-fluoro-8-methylquinolin-5-ol and its non-methylated analogs.

The strategic placement of a fluorine atom at the C-6 position is a common strategy in drug design, often employed to enhance metabolic stability and binding interactions.[3] Similarly, the presence of a methyl group at the C-8 position can influence the compound's conformation and steric interactions within a protein's binding pocket. Understanding the precise contribution of each of these substitutions to the molecule's binding characteristics is crucial for rational drug design.

This guide will use a hypothetical protein kinase as the biological target for the purpose of illustrating the experimental design. Kinases are a well-established target class for quinoline-based inhibitors, making this a scientifically plausible scenario for a comparative binding study.[3][4] We will detail the necessary steps from compound synthesis to the final comparative analysis of binding affinity, providing researchers with a robust roadmap for their investigations.

I. Synthesis of Quinolone Analogs

A crucial first step in this comparative study is the synthesis of the target compounds: 6-fluoro-8-methylquinolin-5-ol, and its key non-methylated analogs, 6-fluoroquinolin-5-ol and 8-methylquinolin-5-ol. A plausible and well-documented route for constructing the quinoline core is the Skraup synthesis.[5][6] This method involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

For the synthesis of 6-fluoro-8-methylquinolin-5-ol, the starting material would be 2-amino-5-fluoro-3-methylphenol. The general synthetic scheme is outlined below.

Synthetic_Pathway cluster_0 Skraup Synthesis Start 2-amino-5-fluoro-3-methylphenol Product 6-fluoro-8-methylquinolin-5-ol Start->Product Reaction Reagents Glycerol, H2SO4, Nitrobenzene Reagents->Product

Caption: General workflow for the Skraup synthesis of the target quinolinol.

Note on Synthesis: The specific reaction conditions, such as temperature and reaction time, would need to be optimized for each analog to ensure the best possible yield and purity. Purification of the final compounds, likely through column chromatography or recrystallization, is essential before proceeding to binding assays.

II. Comparative Binding Affinity Analysis

With the purified compounds in hand, the next stage is to quantify their binding affinity for the target protein. To ensure the trustworthiness and robustness of the data, it is advisable to employ at least two orthogonal biophysical techniques. Here, we will detail the protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), both considered gold-standard methods for characterizing molecular interactions.

A. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[4][7] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[8][9]

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the chosen assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to ensure buffer matching.

    • Prepare stock solutions of the quinolinol analogs in 100% DMSO and then dilute them into the final assay buffer. The final DMSO concentration should be identical in both the protein and ligand solutions and kept to a minimum (ideally ≤ 1%) to avoid artifacts.

    • Accurately determine the concentrations of the protein and the ligand solutions.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the titration syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Data Acquisition and Analysis:

    • Perform an initial injection of the ligand into the protein solution.

    • Follow with a series of subsequent injections until the binding sites on the protein are saturated.

    • A control experiment, titrating the ligand into the buffer alone, is crucial to determine the heat of dilution.

    • Subtract the heat of dilution from the raw binding data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

ITC_Workflow Prep Prepare Protein and Ligand in Matched Buffer Load Load Protein into Cell Load Ligand into Syringe Prep->Load Titrate Titrate Ligand into Protein Solution Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Subtract Heat of Dilution Fit Isotherm to Binding Model Measure->Analyze Control Perform Control Titration (Ligand into Buffer) Control->Analyze Results Determine KD, n, ΔH, ΔS Analyze->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

B. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (in this case, the quinolinol compound) to a ligand (the target protein) that is immobilized on a sensor chip.[1][10][11] SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[5]

Experimental Protocol: SPR

  • Protein Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the quinolinol analogs in the running buffer. A DMSO concentration series should also be run to allow for proper referencing.

    • Inject the different concentrations of each analog over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd.

    • Calculate the KD from the kinetic rate constants. Alternatively, for very fast interactions, a steady-state affinity analysis can be performed.

SPR_Workflow Immobilize Immobilize Target Protein on Sensor Chip Prepare Prepare Serial Dilutions of Quinolinol Analogs Immobilize->Prepare Inject Inject Analogs over Protein and Reference Surfaces Prepare->Inject Monitor Monitor Real-Time Binding Response Inject->Monitor Regenerate Regenerate Sensor Surface Monitor->Regenerate Analyze Reference-Subtract Data Fit Sensorgrams to Kinetic Model Regenerate->Analyze Results Determine ka, kd, and KD Analyze->Results

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

III. Data Summary and Interpretation

The quantitative data obtained from ITC and SPR should be summarized in a clear and concise table to facilitate direct comparison of the binding affinities of the different analogs.

Table 1: Illustrative Binding Affinity Data for Quinolinol Analogs against a Hypothetical Kinase

CompoundStructureITC KD (μM)SPR KD (μM)
1 6-fluoro-8-methylquinolin-5-ole.g., 0.5 ± 0.1e.g., 0.6 ± 0.2
2 6-fluoroquinolin-5-ole.g., 2.5 ± 0.4e.g., 2.8 ± 0.5
3 8-methylquinolin-5-ole.g., 10.2 ± 1.5e.g., 11.5 ± 2.0
4 quinolin-5-ole.g., 50.8 ± 5.2e.g., 55.1 ± 6.3

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Interpreting the Results:

By comparing the KD values, a structure-activity relationship (SAR) can be established. For instance, based on the hypothetical data above:

  • A comparison between compound 1 and 2 would suggest that the 8-methyl group significantly enhances binding affinity. This could be due to favorable hydrophobic interactions within the binding pocket or by inducing a more favorable conformation of the ligand.

  • Comparing compound 1 and 3 would highlight the contribution of the 6-fluoro group. The increase in affinity could be attributed to specific hydrogen bonding interactions or other favorable electrostatic interactions with the protein.

  • The comparison of all substituted analogs to the parent quinolin-5-ol (4 ) would provide a baseline to quantify the overall impact of the substitutions.

IV. Conclusion

This guide provides a detailed, step-by-step framework for conducting a rigorous comparative analysis of the binding affinity of 6-fluoro-8-methylquinolin-5-ol and its non-methylated analogs. By combining robust synthetic chemistry with gold-standard biophysical techniques like ITC and SPR, researchers can generate high-quality, reliable data. The insights gained from such studies are invaluable for understanding the structure-activity relationships of quinoline-based compounds and for guiding the rational design of more potent and selective drug candidates. The methodologies described herein are not limited to the specific compounds and target discussed but can be readily adapted for a wide range of small molecule-protein interaction studies.

References

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]

  • Malvern Panalytical. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available at: [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159-1166.
  • Cytiva. Biacore SPR for small-molecule discovery. Available at: [Link]

  • Day, Y. S., Baird, C. L., Rich, R. L., & Myszka, D. G. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 302(2), 299-305.
  • Zhang, Y., & Li, N. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2025, 247-257.
  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Available at: [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 19(4), 899-902.
  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Available at: [Link]

  • Kouznetsov, V. V., et al. (2012). Synthesis and cytotoxic evaluation of new 2,4-disubstituted quinolines. Bioorganic & Medicinal Chemistry Letters, 22(1), 355-358.
  • Sharma, P., et al. (2023). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 13(28), 19345-19369.
  • Ilango, K., & Valentina, P. (2015). A comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(10), 548-563.
  • Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Journal of Chemical Reviews, 3(3), 204-225.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • Sharma, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(1), 1-20.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Fluoro-8-methylquinolin-5-ol

This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Fluoro-8-methylquinolin-5-ol, a fluorinated quinoline derivative. Adherence to these procedures is critical for ensuring laboratory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Fluoro-8-methylquinolin-5-ol, a fluorinated quinoline derivative. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The protocols outlined herein are grounded in established safety principles for handling halogenated heterocyclic compounds and are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Core Safety Principles

Understanding the hazard profile of 6-Fluoro-8-methylquinolin-5-ol is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicological data for this exact compound is limited, the quinoline scaffold and its halogenated derivatives are well-characterized. The disposal plan is therefore based on the established risks of this chemical class.

Based on data from related quinoline compounds, 6-Fluoro-8-methylquinolin-5-ol should be handled as a hazardous substance.[1] Potential hazards include acute toxicity if swallowed or through skin contact, serious skin and eye irritation, and potential for genetic defects or carcinogenicity.[2][3] Furthermore, many quinoline derivatives are classified as toxic to aquatic life with long-lasting effects.[2][3]

Table 1: Hazard Classification Summary for Quinoline Derivatives

Hazard CategoryGHS ClassificationRepresentative Hazard Statement
Acute Toxicity (Oral, Dermal)Category 3 / 4H301/H312: Toxic/Harmful if swallowed or in contact with skin.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[3][4][5]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[2][3]
CarcinogenicityCategory 1B / 2H350: May cause cancer.[2][3]
Aquatic Toxicity (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.[2][3]

The core principle guiding the disposal of this compound is waste segregation . 6-Fluoro-8-methylquinolin-5-ol is a halogenated organic compound due to the presence of a carbon-fluorine bond.[6] Under EPA and local regulations, halogenated and non-halogenated organic waste streams must be kept separate.[6][7] This is because halogenated wastes often require specific high-temperature incineration conditions to ensure complete destruction and prevent the formation of toxic byproducts like hydrogen fluoride.[1][8] Never mix this waste with inorganic acids, bases, or non-halogenated organic solvents.

Personal Protective Equipment (PPE) for Disposal Operations

Handling waste contaminated with 6-Fluoro-8-methylquinolin-5-ol requires the same level of PPE as handling the pure substance.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile.[1] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.

  • Eye and Face Protection : Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] A face shield is recommended when handling larger quantities of liquid waste where splashing is a risk.[10]

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.[1] For significant spill cleanup, a chemical-resistant apron may be necessary.

  • Respiratory Protection : While waste handling should ideally occur within a chemical fume hood, if there is a risk of inhaling dust (from solid waste) or vapors, a NIOSH-approved respirator may be required.[9]

Step-by-Step Disposal Workflow

The following workflow provides a procedural guide for segregating and containerizing waste generated from experiments involving 6-Fluoro-8-methylquinolin-5-ol.

Solid Waste Disposal

This category includes unused or expired solid 6-Fluoro-8-methylquinolin-5-ol, contaminated weighing papers, pipette tips, gloves, and other disposable lab supplies.

  • Designate a Waste Container : Use a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Solids."[1]

  • Transfer Waste : Carefully place all solid waste directly into the designated container. When transferring solid powder, avoid creating dust.[1]

  • Seal and Store : Securely seal the container when not in use. Store the container in a designated satellite accumulation area, away from incompatible materials.

Liquid Waste Disposal

This category includes solutions containing 6-Fluoro-8-methylquinolin-5-ol and solvent rinsates from decontaminating glassware.

  • Designate a Waste Container : Use a compatible, clearly labeled hazardous liquid waste container designated for "Halogenated Organic Liquids."[1][6] The container must be made of a material that will not react with or be degraded by the solvents used (e.g., glass or appropriate polymer).

  • Collect Waste : Pour all liquid waste directly into the designated container using a funnel to prevent spills.

  • Do Not Overfill : Fill the container to no more than 80% capacity to allow for vapor expansion.

  • Seal and Store : Keep the container tightly sealed when not actively adding waste. Store it in secondary containment within a well-ventilated area, preferably a fume hood.[9]

Decontamination of Reusable Glassware

Proper decontamination is a critical step to prevent unintended cross-contamination and environmental release.

  • Initial Rinse : Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : This initial rinsate is considered hazardous liquid waste. Collect it in the designated "Halogenated Organic Liquids" container.[1][10]

  • Subsequent Cleaning : After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with 6-Fluoro-8-methylquinolin-5-ol.

G Disposal Workflow for 6-Fluoro-8-methylquinolin-5-ol cluster_0 Disposal Workflow for 6-Fluoro-8-methylquinolin-5-ol cluster_1 Disposal Workflow for 6-Fluoro-8-methylquinolin-5-ol cluster_2 Disposal Workflow for 6-Fluoro-8-methylquinolin-5-ol start Waste Generation (6-Fluoro-8-methylquinolin-5-ol) decision Is the waste Solid or Liquid? start->decision solid_waste Solid Waste (e.g., contaminated gloves, weigh boats, excess reagent) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvent rinsates) decision->liquid_waste Liquid solid_container Place in labeled, sealable container for: 'Halogenated Organic Solids' solid_waste->solid_container liquid_container Place in labeled, sealable container for: 'Halogenated Organic Liquids' liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup final_disposal Final Disposal via Licensed Hazardous Waste Contractor (e.g., High-Temp Incineration) ehs_pickup->final_disposal

Caption: Waste disposal workflow for 6-Fluoro-8-methylquinolin-5-ol.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[11]

  • Control Ignition Sources : If the compound or its solvent is flammable, eliminate all sources of ignition.[11]

  • Wear Appropriate PPE : Don the full range of PPE described in Section 2 before attempting cleanup.

  • Contain the Spill : For liquid spills, use an inert absorbent material like vermiculite or sand.[11] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect Waste : Place all contaminated absorbent material and collected solids into the designated "Halogenated Organic Solids" hazardous waste container.[11]

  • Decontaminate Area : Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.

Final Disposal Pathway

All laboratory-generated hazardous waste must be disposed of through your institution's official channels. Never attempt to dispose of this chemical through standard municipal waste or by pouring it down the drain.[2][3] The ultimate disposal of 6-Fluoro-8-methylquinolin-5-ol waste must be conducted through an approved and licensed hazardous waste disposal facility, which will typically use high-temperature incineration to neutralize its hazardous properties.[1][5][12]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (2025). Benchchem.
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.
  • Material Safety Data Sheet - Quinoline, 96%. (2005). Fisher Scientific.
  • Quinoline - SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - 6-Fluoroquinoline. (2025). Fisher Scientific.
  • SAFETY D
  • Hazardous Waste Segregation. University of California, Riverside.
  • Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal. (2025). Benchchem.
  • Standard Operating Procedure for Quinoline. University of Louisville.
  • SAFETY DATA SHEET - 8-Methylquinoline. (2025). Tokyo Chemical Industry.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Technical Resource Document: Treatment Technologies for Halogen
  • SAFETY DATA SHEET - 6-Methylquinoline. (2009). Fisher Scientific.
  • Quinoline Yellow Safety D
  • 6-fluoro-8-methylisoquinoline — Chemical Substance Inform
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. (2025). Benchchem.
  • Synthesis of Quinolines: A Green Perspective. (2016). ACS Sustainable Chemistry & Engineering.
  • EPA HAZARDOUS WASTE CODES. EPA.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • 8-Quinolinol, 2-fluoro- Safety D

Sources

© Copyright 2026 BenchChem. All Rights Reserved.